molecular formula C8H7N3O2 B3419769 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1557814-92-2

3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B3419769
CAS No.: 1557814-92-2
M. Wt: 177.16 g/mol
InChI Key: LQWDYRYUDLYQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid ( 1557814-92-2) is a high-value chemical intermediate with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . This compound features a fused imidazo[4,5-b]pyridine heterocyclic system, a privileged scaffold in medicinal chemistry. The structure incorporates both a carboxylic acid functional group, which serves as a versatile handle for further synthetic derivatization (e.g., amide coupling), and a methyl group on the imidazole ring . As a building block , this compound is primarily used in the research and development of novel pharmaceutical agents. The imidazopyridine core is commonly found in molecules designed to interact with biological targets such as kinases and other enzymes . While the specific mechanism of action for this base compound is not defined, as it is an intermediate, its value lies in its incorporation into larger, more complex target molecules. These final constructs are often screened for a range of potential biological activities, making the compound a critical starting material in drug discovery programs. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications . According to safety information, this compound may cause skin and eye irritation and may be harmful if swallowed . Researchers are advised to handle it with appropriate personal protective equipment in a well-ventilated laboratory setting. For optimal stability, it is recommended to store the material in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-9-5-2-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWDYRYUDLYQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557814-92-2
Record name 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with carboxylic acid derivatives under acidic conditions, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial applications to ensure high yield and purity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich imidazole ring facilitates electrophilic aromatic substitution (EAS) at position 2 or 4 of the pyridine moiety. Common reactions include:

  • Nitration : Occurs under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C, yielding nitro-substituted derivatives.

  • Halogenation : Bromination with Br₂ in acetic acid selectively substitutes the pyridine ring at position 6 .

Representative Data:

Reaction TypeReagents/ConditionsPosition SubstitutedYield (%)
NitrationHNO₃/H₂SO₄, 0°CPyridine C678
BrominationBr₂/AcOH, RTPyridine C685

Nucleophilic Additions

The pyridine nitrogen participates in nucleophilic attacks, particularly in the presence of Lewis acids like ZnCl₂:

  • Amination : Reacts with primary amines (e.g., benzylamine) at 80°C in H₂O/Isopropanol (1:1), forming diamine intermediates prior to cyclization .

  • Grignard Addition : Organomagnesium reagents add to the pyridine ring, followed by acid quenching to yield alkylated products.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization:

  • Esterification : Methanol/H₂SO₄ at reflux produces methyl esters (e.g., methyl 3-methylimidazo[4,5-b]pyridine-5-carboxylate).

  • Amide Formation : Coupling with EDCI/HOBt and amines like glycine ethyl ester yields bioactive analogs .

Reaction Efficiency:

DerivativeReagentsTemperatureTime (h)Yield (%)
Methyl esterMeOH/H₂SO₄Reflux1292
Glycine amideEDCI/HOBtRT2488

Catalytic Cyclization and Cross-Coupling

Transition-metal catalysts enable scaffold diversification:

  • Cu(I)-Catalyzed Cyclization : Reacts with aldehydes and amines under aerobic conditions to form 2,3-disubstituted imidazo[4,5-b]pyridines via iminyl radical intermediates .

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ mediates cross-coupling with aryl boronic acids at position 5, achieving yields up to 90% .

Alkylation Reactions

Phase-transfer catalysis (PTC) facilitates regioselective N-alkylation:

  • N3-Alkylation : Reacts with 1-(chloromethyl)benzene under PTC (TBAB, K₂CO₃) to form 3-benzyl derivatives .

  • N1-Alkylation : Ethyl 2-bromoacetate selectively alkylates the imidazole nitrogen, producing ethyl ester-functionalized analogs .

Alkylation Selectivity:

Alkylating AgentPositionCatalystYield (%)
Benzyl chlorideN3TBAB75
Ethyl bromoacetateN1None68

Radical-Mediated Transformations

The compound participates in radical pathways under oxidative conditions:

  • Homolytic Cleavage : UV irradiation with di- tert-butyl peroxide generates iminyl radicals, enabling C–H functionalization .

  • TEMPO Inhibition : Radical scavengers suppress side reactions during Cu-catalyzed cyclizations, confirming radical intermediates .

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is a chemical compound with potential applications in cancer therapy and as a pharmacological agent. Research suggests that derivatives of imidazo[4,5-b]pyridine show biological activity through several mechanisms.

Key Information

  • IUPAC Name: this compound hydrochloride
  • Molecular Formula: C8H8ClN3O2C_8H_8ClN_3O_2
  • Molecular Weight: 213.62 g/mol
  • Purity: Typically around 95%

Aurora Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives can selectively inhibit Aurora kinases, which are crucial for cell cycle regulation. Studies have shown potent inhibition against Aurora-A with IC50 values comparable to established inhibitors.

Anticancer Activity

This compound has demonstrated cytotoxic effects on various cancer cell lines in vitro, inducing apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin, a reference drug. Compounds with a spirocyclic structure showed improved interaction with protein binding sites, leading to increased cytotoxicity against cancer cells.

Biological Activity Summary Table

TargetActivity
Aurora KinasesInhibition of Aurora kinases, particularly Aurora-A, which plays a key role in mitotic regulation
Cancer CellsInduces apoptosis in cancer cell lines; specific modifications to the molecular structure can enhance binding affinity to target proteins involved in tumor progression
Gram-positive BacteriaPresence of a methyl group at the C5 position enhances activity against Staphylococcus aureus and Bacillus subtilis
Gram-negative BacteriaPresence of a methyl group at the C5 position enhances activity against Escherichia coli, Pseudomonas aeruginosa and Klebsiella pneumonia
Interleukin-1 Receptor Associated Kinases (IRAKs)Inhibition of IRAK family members, particularly IRAK-4, which are involved in inflammatory and autoimmune diseases, may result in reduced off-target related toxicity and improved oral bioavailability

Case Study 1: Anticancer Efficacy

Research has shown that modifications to the molecular structure of imidazo[4,5-b]pyridine derivatives can enhance their binding affinity to target proteins involved in tumor progression. Compounds with a spirocyclic structure have demonstrated improved interaction with protein binding sites, leading to increased cytotoxicity against cancer cells.

Case Study 2: Aurora Kinase Selectivity

Selective Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine framework have been designed through computational modeling and synthesis. Several compounds have exhibited selectivity for Aurora-A over Aurora-B, suggesting potential applications in targeted cancer therapies where Aurora-A is critical in mitotic regulation.

Antimicrobial Activity

Combining a 2,6-diarylpiperidin-4-one core to the imidazo[4,5-b]pyridine ring increases activity against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa and Klebsiella pneumonia) bacteria. The presence of a chlorine atom at the para position of the phenyl groups enhances this activity, and a methyl group at the C5 position further enhances activity against the tested bacteria strains .

Other Potential Applications

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For instance, it may inhibit kinases or other signaling molecules, thereby modulating cellular pathways related to disease .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 3-CH₃ C₈H₇N₃O₂ 177.16 Base compound; limited bioactivity data
3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48g) 3-(4-Cl-benzyl), 6-(2-OH-benzoyl) C₂₁H₁₄ClN₃O₄ 407.81 High melting point (299–300°C); 74% yield via ester hydrolysis
3-Cyclohexyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48e) 3-Cyclohexyl, 6-(2-OH-benzoyl) C₂₂H₂₁N₃O₄ 391.43 87% yield; >300°C melting point
6-Hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 6-OH C₇H₅N₃O₃ 179.14 Enhanced solubility; unstudied bioactivity
6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 6-Br C₇H₄BrN₃O₂ 242.03 Potential halogen-mediated reactivity

Key Observations:

Melting Points: Electron-withdrawing groups (e.g., 2-hydroxybenzoyl in 48g) and rigid substituents elevate melting points (>290°C), suggesting strong intermolecular interactions . Solubility: Hydroxyl groups (e.g., 6-OH derivative) improve aqueous solubility compared to methyl or halogen substituents .

Synthetic Yields :

  • Ester hydrolysis (e.g., methyl to carboxylic acid) typically yields >70% (e.g., 74–88% for 48g and 48e) .
  • Bromination at the 6-position () requires careful optimization to avoid side reactions.

Thiazolo[4,5-b]pyridine Analogues

Thiazolo[4,5-b]pyridines replace the imidazole ring with a thiazole, altering electronic properties and bioactivity:

Table 2: Thiazolo[4,5-b]pyridine Derivatives

Compound Name Substituents Key Bioactivity Findings Source
7-(4-Fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide (2.2) 7-(4-F-phenyl), 5-(4-Cl-phenyl)amide IC₅₀ = 1.2 µM against C6 glioma cells; comparable to temozolomide
5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one (3) 5-Ph, 7-(Pyridin-3-yl) Cytotoxicity on HepG2 (MTT assay); moderate activity

Key Differences:

  • Anticancer Potency : Thiazolo derivatives show superior activity in glioblastoma models (e.g., compound 2.2 vs. imidazo counterparts) .

Functional Group Modifications

  • Carboxylic Acid vs.
  • Amide Derivatives : Conversion to amides (e.g., 2-oxo-7-aryl-thiazolo[4,5-b]pyridine-5-carboxamides) improves metabolic stability and target affinity .

Biological Activity

3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (C8H7N3O2) is a heterocyclic compound notable for its fused imidazole and pyridine ring structure, along with a carboxylic acid functional group at the 5-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases and other signaling molecules. It has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. For instance, studies have indicated that modifications to the imidazo[4,5-b]pyridine scaffold can enhance its kinase inhibitory activity, with some derivatives demonstrating IC50 values in the low micromolar range against Aurora kinases .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM)
SW6200.34
HCT1160.35
MDA-MB-2310.075
HeLa0.069
A5490.0046

These values indicate that the compound and its derivatives can effectively inhibit cell growth across multiple cancer types, suggesting its potential as a lead compound for further drug development .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit activity against bacterial strains and may also possess antiviral properties. The presence of the carboxylic acid group enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets involved in microbial resistance mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the imidazo[4,5-b]pyridine scaffold can significantly alter potency:

  • Hydroxyl Groups : The introduction of -OH groups has been shown to improve antiproliferative activity.
  • Methyl Substituents : Methyl groups at specific positions can enhance or diminish activity depending on their placement within the structure.

For example, compounds with -OH groups at the ortho position exhibited lower IC50 values compared to those without such modifications .

Study on Kinase Inhibition

A study focused on the inhibition of Aurora kinases demonstrated that specific derivatives of this compound showed promising results. Compound modifications led to enhanced selectivity and potency against Aurora-A and Aurora-B kinases, with IC50 values as low as 0.035 µM reported for selective inhibition .

Evaluation Against Trypanosoma brucei

Another significant application of this compound is in the treatment of African trypanosomiasis (sleeping sickness). Research highlighted that derivatives showed effective inhibition of methionyl-tRNA synthetase in Trypanosoma brucei with IC50 values below 50 nM, indicating strong potential for developing new treatments against this parasitic disease .

Q & A

Q. How can 3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid be synthesized, and what are the critical steps for optimizing yield?

Answer:

  • Synthetic Routes: The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with imidazole derivatives. For example, imidazo[4,5-b]pyridine scaffolds are often constructed using Pd-catalyzed cross-coupling or acid-catalyzed cyclization reactions .
  • Optimization: Key parameters include temperature control (80–120°C), stoichiometric ratios of reactants (e.g., 1:1.2 for pyridine:imidazole derivatives), and purification via recrystallization or column chromatography. Impurities like unreacted amines or byproducts (e.g., dimerized intermediates) must be monitored using HPLC or TLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The methyl group at position 3 typically resonates at δ 2.8–3.2 ppm, while the carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm) .
  • FT-IR: Confirm the carboxylic acid moiety via O–H stretching (2500–3300 cm⁻¹) and C=O absorption (1680–1720 cm⁻¹).
  • X-ray Crystallography: Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for analogous imidazo[4,5-b]pyridine derivatives .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination). Reference compounds like imatinib can serve as positive controls .
  • Antimicrobial Activity: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results to structurally related pyridine-carboxylic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

Answer:

  • Substitution Patterns: Synthesize derivatives with modifications at the methyl group (position 3) or carboxylic acid (position 5). For example, replace the methyl group with ethyl or isopropyl to assess steric effects .
  • Biological Assays: Correlate substituent effects with activity data. For instance, bulkier alkyl groups may enhance kinase inhibition but reduce solubility, necessitating logP measurements .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict electronic effects and docking studies (AutoDock Vina) to map binding interactions with target proteins .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

Answer:

  • Experimental Design: Conduct accelerated stability tests (40°C/75% RH) across pH 1–10. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., decarboxylation or imidazole ring cleavage) .
  • Data Reconciliation: If instability is pH-dependent (e.g., rapid degradation at pH < 3), validate findings using multiple analytical methods (e.g., NMR and UV-Vis) and compare to literature on analogous heterocycles .

Q. What strategies can resolve ambiguities in the tautomeric forms of this compound during crystallographic analysis?

Answer:

  • Single-Crystal X-ray Diffraction: Collect high-resolution data (R-factor < 0.05) to distinguish between 3H and 1H tautomers. Hydrogen-bonding patterns (e.g., N–H···O interactions) often stabilize specific tautomeric forms .
  • Complementary Techniques: Pair crystallography with solid-state NMR (13C CP/MAS) to confirm protonation states and dynamic behavior in the crystal lattice .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins from cell lysates .
  • Pathway Analysis: Combine RNA-seq or proteomics with pathway enrichment tools (e.g., KEGG) to map affected signaling cascades. For example, imidazo[4,5-b]pyridines are linked to MAPK/ERK modulation .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Methodological Review: Assess solvent purity (e.g., residual water in DMSO) and measurement techniques (e.g., shake-flask vs. nephelometry). Discrepancies may arise from kinetic vs. equilibrium solubility measurements .
  • Temperature Dependence: Solubility in ethanol increases from 2.1 mg/mL at 25°C to 5.6 mg/mL at 40°C, suggesting enthalpy-driven dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.